![molecular formula C7H9N3O4 B2957678 C-Pyrazin-2-YL-methylamine oxalate CAS No. 1170817-91-0](/img/structure/B2957678.png)
C-Pyrazin-2-YL-methylamine oxalate
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Overview
Description
“C-Pyrazin-2-YL-methylamine oxalate” is a chemical compound with the molecular formula C7H9N3O4 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of “C-Pyrazin-2-YL-methylamine oxalate” consists of 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . The molecular weight of the compound is 199.16 g/mol .Scientific Research Applications
Comprehensive Analysis of C-Pyrazin-2-YL-methylamine Oxalate Applications
C-Pyrazin-2-YL-methylamine oxalate is a chemical compound with a variety of applications in scientific research. Below is a detailed analysis of six unique applications, each with its own dedicated section.
Proteomics Research
C-Pyrazin-2-YL-methylamine oxalate: is utilized in proteomics research due to its biochemical properties . Proteomics involves the large-scale study of proteins, particularly their structures and functions. This compound can be used to modify proteins or peptides to study their structure-activity relationships, which is crucial for understanding protein functions and interactions.
Synthetic Chemistry
The compound serves as a building block in synthetic chemistry . It is used to synthesize various imidazopyridine derivatives, which are important in medicinal chemistry. These derivatives have a structural resemblance to purines, making them significant for therapeutic applications.
Medicinal Chemistry
In medicinal chemistry, C-Pyrazin-2-YL-methylamine oxalate derivatives are explored for their pharmacological potential . They are known to act as GABA_A receptor positive allosteric modulators, proton pump inhibitors, aromatase inhibitors, and non-steroidal anti-inflammatory drugs (NSAIDs).
Drug Development
This compound is involved in the development of new drugs. Its derivatives are used to create medications that can influence cellular pathways necessary for the functioning of cancer cells, pathogens, and components of the immune system .
Enzyme Inhibition
C-Pyrazin-2-YL-methylamine oxalate derivatives are studied for their ability to inhibit enzymes involved in carbohydrate metabolism . This application is significant for the development of treatments for metabolic disorders.
Central Nervous System Research
The compound’s role in central nervous system research is linked to its activity as a GABA_A receptor modulator . This makes it valuable for studying neurological disorders and developing treatments that target the GABAergic system.
Mechanism of Action
Target of action
Pyrazine derivatives are known to have diverse biological activities and can interact with various targets. The specific target would depend on the exact structure and functional groups of the compound .
Mode of action
The mode of action of pyrazine derivatives can vary widely. Some pyrazine derivatives have been found to exhibit antioxidant and antimicrobial activities . The exact mode of action of “C-Pyrazin-2-YL-methylamine oxalate” would need to be determined through experimental studies.
Safety and Hazards
“C-Pyrazin-2-YL-methylamine oxalate” is classified as having acute toxicity when ingested, causing skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact, it is recommended to wash off with soap and plenty of water. If swallowed or inhaled, medical attention should be sought .
properties
IUPAC Name |
oxalic acid;pyrazin-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.C2H2O4/c6-3-5-4-7-1-2-8-5;3-1(4)2(5)6/h1-2,4H,3,6H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWZTNXFDAXJRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-Pyrazin-2-YL-methylamine oxalate |
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